molecular formula C9H9N3O2 B1452591 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1227268-91-8

3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1452591
CAS No.: 1227268-91-8
M. Wt: 191.19 g/mol
InChI Key: GGAJHILUHAQRBU-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family.

Biochemical Analysis

Biochemical Properties

3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound inhibits TRKA with an IC50 value of 56 nM, demonstrating its potential as a therapeutic agent for conditions involving TRK overexpression . Additionally, it interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity except for CYP2C9 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM and shows selectivity for the MCF-7 and HUVEC cell lines . The compound influences cell signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a kinase inhibitor, particularly targeting TRKs. The pyrazolo portion of the compound serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with phenylalanine residues . This binding inhibits the phosphorylation of the kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated good plasma stability, which is crucial for its sustained activity in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without significant toxicity. At higher doses, it may exhibit toxic effects, including potential off-target interactions and adverse effects on liver enzymes . Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, which facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with its target kinases . The compound may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor with high selectivity and potency makes it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-3-6(9(13)14)7-5(2)11-12-8(7)10-4/h3H,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAJHILUHAQRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.